N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide
Description
This compound features a piperidin-2-yl core substituted at the 1-position with a 4-fluorobenzenesulfonyl group. An ethyl chain extends from the piperidine’s 2-position, terminating in an ethanediamide (oxamide) linker. The oxamide’s distal nitrogen connects to a 4-methoxyphenyl group. Its design may aim to balance lipophilicity (via fluorophenyl and methoxyphenyl groups) with polarity (sulfonyl and oxamide linkers) for optimized pharmacokinetics .
Properties
IUPAC Name |
N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(4-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O5S/c1-31-19-9-7-17(8-10-19)25-22(28)21(27)24-14-13-18-4-2-3-15-26(18)32(29,30)20-11-5-16(23)6-12-20/h5-12,18H,2-4,13-15H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYQHCZKETZBFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized and functionalized with a 4-fluorophenylsulfonyl group. This step may involve nucleophilic substitution reactions.
Oxalamide Formation: The oxalamide moiety is introduced through a coupling reaction between the piperidine intermediate and an appropriate oxalyl chloride derivative.
Final Coupling: The final product is obtained by coupling the intermediate with a 4-methoxyphenyl group under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: It may serve as a tool compound for studying the pharmacokinetics and pharmacodynamics of related molecules.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Structural Features
Pharmacological and Physicochemical Insights
- Receptor Binding: The target compound’s 2-piperidinyl substitution contrasts with 4-piperidinyl in fentanyl analogs (e.g., 4-Methoxybutyrylfentanyl), which are known for μ-opioid receptor affinity. Positional differences may alter receptor interaction profiles .
- The 4-methoxyphenyl group balances solubility (via methoxy) with aromatic interactions, contrasting with nitro (W-18) or methyl (para-Methylfentanyl) substituents .
Metabolic Stability :
Research Findings and Inferences
- Synthetic Accessibility : The target compound’s ethanediamide linker and sulfonyl group may require multi-step synthesis, similar to astemizole derivatives (), but with fewer stereochemical challenges than benzimidazole-containing drugs .
- Structure-Activity Relationship (SAR) :
- Substitution at piperidine’s 1-position (sulfonyl) may reduce off-target effects compared to 4-position modifications in fentanyl analogs.
- The oxamide linker’s length and polarity could mitigate cardiotoxicity risks associated with rigid, lipophilic linkers in other compounds .
Biological Activity
N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide is a complex organic compound with a unique structural configuration that suggests significant potential for various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features several notable structural elements:
- Piperidine Ring : A six-membered ring containing one nitrogen atom, which is a common motif in many pharmaceuticals.
- 4-Fluorobenzenesulfonyl Group : This sulfonyl group enhances the compound's reactivity and potential for biological interaction.
- Ethanediamide Backbone : This structure may contribute to the compound's ability to interact with biological targets.
Table 1: Structural Features and Potential Biological Activities
| Component | Structural Feature | Potential Activity |
|---|---|---|
| Piperidine | Basic nitrogen-containing structure | Analgesic properties |
| 4-Fluorobenzenesulfonyl | Sulfonamide group | Antimicrobial and anti-inflammatory activity |
| Ethanediamide | Amide functional group | Possible modulation of enzyme activity |
Anti-Inflammatory Properties
Preliminary studies have indicated that this compound exhibits significant anti-inflammatory properties. In vitro experiments have demonstrated its ability to inhibit nitric oxide production in RAW264.7 macrophage cells stimulated by lipopolysaccharides, suggesting a mechanism that may involve the modulation of inflammatory pathways.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. The binding of the compound to these targets can lead to modulation of their activity, resulting in various biological responses. For instance, the sulfonamide moiety is known for its ability to inhibit certain enzymes involved in inflammatory processes .
Case Studies
-
Inhibition of Nitric Oxide Production :
- Study Design : RAW264.7 cells were treated with varying concentrations of the compound alongside lipopolysaccharides.
- Findings : Significant reduction in nitric oxide levels was observed at higher concentrations, indicating potential use as an anti-inflammatory agent.
- Antimicrobial Activity :
Pharmacological Implications
The unique combination of functional groups in this compound positions it as a candidate for further pharmacological exploration. Its potential applications include:
- Analgesics : Due to the piperidine structure, it may exhibit pain-relieving properties.
- Anti-inflammatory Agents : The ability to modulate inflammatory responses opens avenues for treating conditions like arthritis or other inflammatory diseases.
- Antimicrobials : The antimicrobial properties could be leveraged in developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
